6-Hydroxynicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxynicotinic acid can be synthesized through the biocatalytic conversion of nicotinic acid using nicotinic acid dehydrogenase. This enzyme catalyzes the hydroxylation of nicotinic acid to produce this compound . The reaction conditions typically involve the use of specific strains of bacteria, such as Pseudomonas poae, which have been optimized for high enzyme activity .
Industrial Production Methods: Industrial production of this compound involves the use of biocatalytic processes with optimized bacterial strains. For instance, the strain Pseudomonas poae HD530 has been utilized to achieve a high yield of 155.45 g/L within 72 hours . This method is efficient and meets the requirements for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dihydroxypyridine in the presence of 6-hydroxynicotinate 3-monooxygenase.
Decarboxylation: The compound can undergo decarboxylative hydroxylation to produce 2,5-dihydroxypyridine.
Common Reagents and Conditions:
Decarboxylation: This reaction requires the presence of oxygen and the enzyme 6-hydroxynicotinate 3-monooxygenase.
Major Products:
2,5-Dihydroxypyridine: This is a major product formed from the oxidation and decarboxylation of this compound.
Scientific Research Applications
6-Hydroxynicotinic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-hydroxynicotinic acid involves its role as a substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase. This enzyme catalyzes the decarboxylative hydroxylation of this compound to produce 2,5-dihydroxypyridine, with concomitant oxidation of NADH to NAD+ . The reaction mechanism involves electrophilic aromatic substitution, where specific amino acid residues in the enzyme’s active site, such as Tyr215 and His47, play critical roles in substrate binding and catalysis .
Comparison with Similar Compounds
Nicotinic Acid: 6-Hydroxynicotinic acid is a hydroxylated derivative of nicotinic acid.
2-Hydroxynicotinic Acid: Another hydroxylated derivative of nicotinic acid, differing in the position of the hydroxyl group.
4-Hydroxynicotinic Acid: Similar to this compound but with the hydroxyl group at the 4-position.
Uniqueness: this compound is unique due to its specific hydroxylation at the 6-position, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows it to participate in specific biochemical pathways and reactions, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
6-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHCMGRVFXRYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057754 | |
Record name | 6-Hydroxynicotinic acid | |
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Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid | |
Record name | 6-Hydroxynicotinic acid | |
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Record name | 6-Hydroxynicotinic acid | |
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CAS No. |
5006-66-6 | |
Record name | 6-Hydroxynicotinic acid | |
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Record name | 6-Hydroxynicotinic acid | |
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Record name | 6-Hydroxynicotinic acid | |
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Record name | 6-Hydroxynicotinic acid | |
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Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo- | |
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Record name | 6-Hydroxynicotinic acid | |
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Record name | 6-hydroxynicotinic acid | |
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Record name | 2-PYRIDONE-5-CARBOXYLIC ACID | |
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Record name | 6-Hydroxynicotinic acid | |
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Melting Point |
310 °C | |
Record name | 6-Hydroxynicotinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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